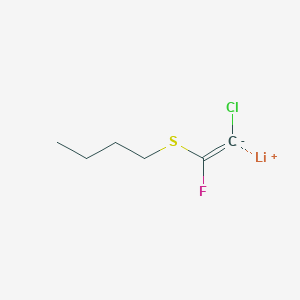
lithium;1-(2-chloro-1-fluoroethenyl)sulfanylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-(2-chloro-1-fluoroethenyl)sulfanylbutane is an organosulfur compound that features a lithium cation and a complex organic anion This compound is of interest due to its unique chemical structure, which includes a fluorinated and chlorinated ethenyl group attached to a sulfanylbutane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(2-chloro-1-fluoroethenyl)sulfanylbutane typically involves the reaction of 1-(2-chloro-1-fluoroethenyl)sulfanylbutane with a lithium reagent. One common method is to react the corresponding halide precursor with lithium metal or lithium amide in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-(2-chloro-1-fluoroethenyl)sulfanylbutane can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium cation can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, while the ethenyl group can undergo reduction to form the corresponding alkane.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
Lithium;1-(2-chloro-1-fluoroethenyl)sulfanylbutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s unique structure makes it a candidate for studying the interactions of organosulfur compounds with biological systems.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which lithium;1-(2-chloro-1-fluoroethenyl)sulfanylbutane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to organosulfur compounds.
Pathways: It may modulate signaling pathways involving oxidative stress and inflammation, given its potential to undergo redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Lithium;1-(2-chloro-1-fluoroethenyl)sulfanylpropane
- Lithium;1-(2-chloro-1-fluoroethenyl)sulfanylpentane
Uniqueness
Lithium;1-(2-chloro-1-fluoroethenyl)sulfanylbutane is unique due to its specific chain length and the presence of both chlorine and fluorine atoms on the ethenyl group
Properties
CAS No. |
62269-29-8 |
|---|---|
Molecular Formula |
C6H9ClFLiS |
Molecular Weight |
174.6 g/mol |
IUPAC Name |
lithium;1-(2-chloro-1-fluoroethenyl)sulfanylbutane |
InChI |
InChI=1S/C6H9ClFS.Li/c1-2-3-4-9-6(8)5-7;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
ONULNPAPZHIIST-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCSC(=[C-]Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


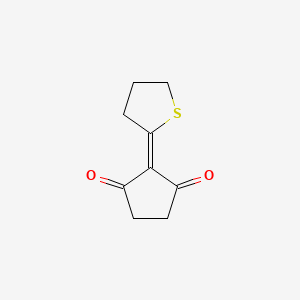
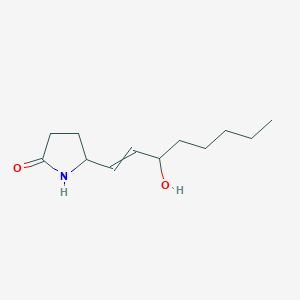
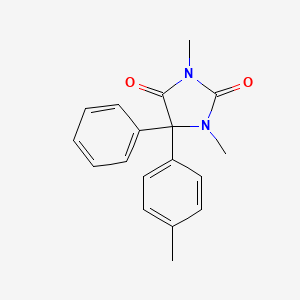
![3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14534404.png)
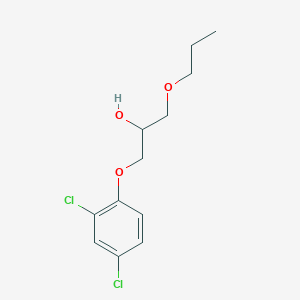
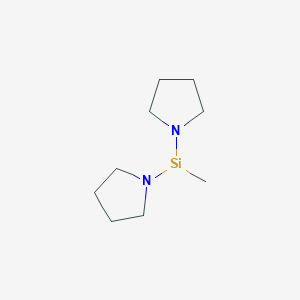
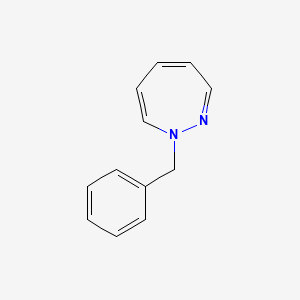
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine](/img/structure/B14534413.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene](/img/structure/B14534425.png)
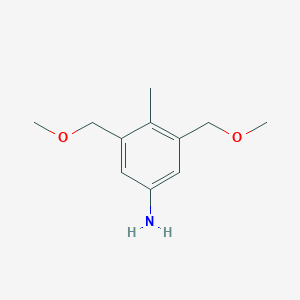
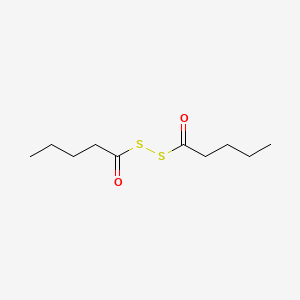
![2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide](/img/structure/B14534446.png)
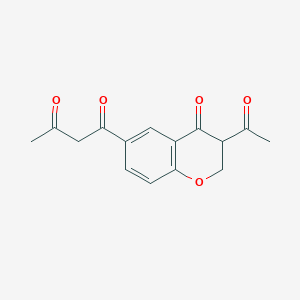
![(2S,3aS)-3a-Acetylhexahydro[1,2]oxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B14534455.png)
